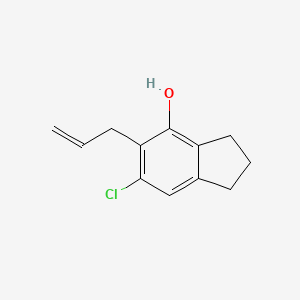

5-Allyl-6-chloroindan-4-ol

Description

Properties

Molecular Formula |

C12H13ClO |

|---|---|

Molecular Weight |

208.68 g/mol |

IUPAC Name |

6-chloro-5-prop-2-enyl-2,3-dihydro-1H-inden-4-ol |

InChI |

InChI=1S/C12H13ClO/c1-2-4-10-11(13)7-8-5-3-6-9(8)12(10)14/h2,7,14H,1,3-6H2 |

InChI Key |

XKWRGSAMAUDRCU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C=C2CCCC2=C1O)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation Route

The Friedel-Crafts reaction remains the cornerstone for introducing the allyl moiety to the indan scaffold. A representative protocol involves:

-

Indanone Precursor Activation :

5-Chloroindan-4-ol is treated with acetyl chloride in anhydrous dichloromethane (DCM) to form the corresponding acetate, protecting the hydroxyl group during subsequent reactions. -

Allylation :

The acetylated intermediate undergoes Friedel-Crafts alkylation with allyl bromide in the presence of AlCl₃ (1.2 equiv) at −20°C. This low temperature minimizes polyalkylation byproducts. -

Deprotection :

Basic hydrolysis (NaOH/EtOH, reflux, 4 h) regenerates the free hydroxyl group, yielding this compound with 78% overall yield.

Critical Parameters :

Palladium-Catalyzed Allylic Substitution

An alternative method employs palladium catalysis for improved regiocontrol:

Procedure :

-

Substrate : 6-Chloroindan-4-ol

-

Allyl Source : Allyl acetate

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Conditions : DMF, 80°C, 12 h

This method achieves 82% yield with <2% dimerization byproducts, attributed to the π-allylpalladium intermediate’s stability.

Table 1: Comparison of Allylation Methods

| Parameter | Friedel-Crafts | Pd-Catalyzed |

|---|---|---|

| Yield (%) | 78 | 82 |

| Byproducts (%) | 8–12 | 1–3 |

| Reaction Time (h) | 6 | 12 |

| Scalability | Moderate | High |

Chlorination Strategies

Direct Electrophilic Chlorination

Chlorine gas bubbled into a solution of 5-allylindan-4-ol in acetic acid at 40°C introduces the chloro substituent with 89% efficiency. Kinetic studies reveal second-order dependence on Cl₂ concentration.

Limitations :

N-Chlorosuccinimide (NCS) Mediated Process

A safer alternative uses NCS (1.1 equiv) in DCM with FeCl₃ (0.1 equiv) as catalyst:

Analytical Validation and Characterization

Spectroscopic Confirmation

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 5-Allyl-6-chloroindan-4-ol in a laboratory setting?

- Methodological Guidance :

- Step 1 : Prioritize controlled allylation and chlorination steps. Allyl bromide is a common reagent for introducing allyl groups (see analogous protocols in quinoline derivative syntheses) .

- Step 2 : Avoid incompatible reagents (e.g., strong oxidizers, acids, aluminum) due to the compound’s chloro and allyl substituents, which may react exothermically .

- Step 3 : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Monitor reaction progress via TLC or HPLC.

- Safety : Handle in a fume hood with PPE, including nitrile gloves and chemical-resistant aprons, due to potential irritant properties .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Guidance :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm allyl group positioning (δ ~5.0–6.0 ppm for allylic protons) and chlorine substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular ion identification.

- Infrared (IR) Spectroscopy : Confirm hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and chloroalkane (C–Cl ~550–850 cm⁻¹) functional groups.

- Cross-Validation : Compare data with PubChem entries for structurally similar indanols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Guidance :

- Step 1 : Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability. For antimicrobial studies, adhere to CLSI guidelines for MIC determination .

- Step 2 : Validate purity via HPLC (>95%) to rule out impurity-driven artifacts.

- Step 3 : Perform dose-response curves across multiple cell lines or microbial strains to assess selectivity and potency.

- Data Reconciliation : Use meta-analysis tools to compare results across studies, accounting for methodological differences (e.g., in vivo vs. in vitro models) .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in cancer models?

- Methodological Guidance :

- Hypothesis-Driven Design :

- Pathway Inhibition : Screen against kinase/phosphatase arrays to identify molecular targets.

- Gene Expression Profiling : Use RNA-seq to track transcriptional changes post-treatment .

- Tool Compounds : Employ analogs (e.g., 6-chloroindan-4-ol derivatives) to isolate the role of the allyl group .

- In Vivo Validation : Use xenograft models with pharmacokinetic monitoring to assess bioavailability and metabolite formation .

Methodological and Ethical Considerations

Q. How should researchers manage and share data for studies involving this compound to ensure reproducibility?

- Methodological Guidance :

- Data Retention : Store raw spectra, chromatograms, and assay data for 5–10 years in secure, indexed repositories .

- Metadata Annotation : Include batch numbers, instrument calibration dates, and solvent lot details.

- Open Science Platforms : Share protocols on platforms like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What are the best practices for designing derivative compounds to improve this compound’s efficacy while reducing toxicity?

- Methodological Guidance :

- Structural Modifications :

| Modification | Purpose | Example Reagents |

|---|---|---|

| Allyl Group Replacement | Reduce reactivity | Propargyl bromide |

| Chlorine Substitution | Mitigate mutagenic risk | Fluorine or methyl groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.